molecular formula C15H14N2O3 B2875806 (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide CAS No. 404376-48-3

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide

Cat. No. B2875806
CAS RN: 404376-48-3
M. Wt: 270.288
InChI Key: XIUFLBAAFKGIHR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide, also known as ANFA, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide exerts its effects through the inhibition of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. By inhibiting these pathways, (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide can induce apoptosis, reduce inflammation, and inhibit cancer cell growth.
Biochemical and Physiological Effects:
(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, reduction of inflammation, and inhibition of cancer cell growth. In addition, (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide has several advantages for lab experiments, including its high purity and stability. However, (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide can be difficult to synthesize and may require specialized equipment and expertise. In addition, (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide may have limited solubility in certain solvents, which can affect its bioavailability.

Future Directions

There are several future directions for (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide research, including the development of more efficient synthesis methods, the identification of new targets for (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide inhibition, and the evaluation of (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide in clinical trials for cancer and neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide for therapeutic use.
Conclusion:
(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide is a promising compound that has shown potential in various scientific research applications. Its unique mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it an exciting area of research for the future.

Synthesis Methods

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-acetamidophenol with furan-2-carboxaldehyde, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and recrystallization.

Scientific Research Applications

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide has been studied for its potential in various scientific research applications, including cancer treatment, Alzheimer's disease, and inflammation. Studies have shown that (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide has been shown to have neuroprotective effects and can reduce inflammation in the brain, making it a potential treatment for Alzheimer's disease.

properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11(18)16-12-4-6-13(7-5-12)17-15(19)9-8-14-3-2-10-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUFLBAAFKGIHR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.